molecular formula C28H31ClO10 B1216938 Physalin H CAS No. 70241-09-7

Physalin H

Cat. No.: B1216938
CAS No.: 70241-09-7
M. Wt: 563.0 g/mol
InChI Key: YNEPXUIPALKHAU-URURCIEQSA-N
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Description

Physalin H is a natural product that can be isolated from Solanum nigrum . It belongs to the class of withanolides, which are compounds found in plants of the Solanaceae family, mainly in species belonging to the genus Physalis spp . This compound is an inhibitor of Hedgehog (Hh) signaling and disrupts GLI1-DNA-complex formation . It shows cytotoxicity to PANC1 and DU145 cells .


Synthesis Analysis

Physalins are synthesized by the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways . In the biosynthesis pathway of Physalin, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .


Molecular Structure Analysis

The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone . Differences between physalins replace substituents with those bearing different electromagnetic charges .


Chemical Reactions Analysis

After physalin skeletons are formed, biochemical reactions (e.g., desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation) lead to various biochemical products of physalin skeletons .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C28H31ClO10 and a molecular weight of 562.99 . It is stored at 4°C and protected from light .

Scientific Research Applications

Immunomodulatory Activity

Physalin H, extracted from the herb Physalis angulata, commonly used in traditional medicine, particularly for rheumatoid arthritis, shows significant immunosuppressive activity on T cells. This compound inhibits the proliferation of T cells induced by concanavalin A and mixed lymphocyte culture reaction, interfering with DNA replication in G1 stages. Its in vivo efficacy includes suppression of CD4(+) T cell-mediated delayed-type hypersensitivity reactions and antigen-specific T-cell response in immunized mice. This compound modulates the Th1/Th2 cytokine balance and induces the production of the immune regulation target Heme oxygenase-1 in T-cells, thereby demonstrating its potential as an immunosuppressive agent both in vitro and in vivo (Yu et al., 2010).

Anticancer Potential

This compound has also been identified as a Hedgehog (Hh) signaling inhibitor, which plays a critical role in embryonic development, cell maintenance, and proliferation. Its significance in cancer cell growth has been noted, as it can inhibit GLI1 transcriptional activity and exhibits cytotoxicity against cancer cell lines with aberrant activation of Hh signaling. This compound's structure plays a vital role in this inhibitory activity. Notably, it disrupts GLI1 binding to its DNA binding domain, suggesting its potential as a therapeutic agent in cancers where Hh signaling is a contributing factor (Arai et al., 2014).

Mechanism of Action

Physalin H inhibits the Hedgehog pathway by suppressing Hh protein expression, impeding its binding to Hh-related proteins (PTCH) and inhibiting smoothened (SMO), which in turn allows the SUFU-containing GLI processing complex to generate transcriptional repressors, disrupting binding of GLI1 to its DNA binding domain .

Safety and Hazards

Physalin H is not classified under physical, health, or environmental hazards according to its Material Safety Data Sheet . In case of exposure, immediate medical attention is required .

Properties

CAS No.

70241-09-7

Molecular Formula

C28H31ClO10

Molecular Weight

563.0 g/mol

IUPAC Name

(1R,2S,5S,8S,9S,14R,15R,17R,18R,21S,24R,26S,27R)-14-chloro-5,15-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone

InChI

InChI=1S/C28H31ClO10/c1-22-10-17-24(3)28-18(22)19(32)27(39-28,36-11-14(22)20(33)37-17)13-9-16(31)25(29)7-4-5-15(30)23(25,2)12(13)6-8-26(28,35)21(34)38-24/h4-5,12-14,16-18,31,35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18+,22+,23-,24-,25-,26+,27+,28-/m0/s1

InChI Key

YNEPXUIPALKHAU-URURCIEQSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)Cl)O)OC[C@H]2C(=O)O3)C

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)Cl)O)OCC2C(=O)O3)C

melting_point

238-240°C

physical_description

Solid

Synonyms

6,7-dehydrophysalin H
6-deoxyphysalin H
physalin H

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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